molecular formula C8H6F4N2O B8400891 3-fluoro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide CAS No. 885956-71-8

3-fluoro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B8400891
CAS No.: 885956-71-8
M. Wt: 222.14 g/mol
InChI Key: MDZKEGJRUKKGTC-UHFFFAOYSA-N
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Description

3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a benzimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process may include steps such as halogenation, nitration, and subsequent reduction and functional group transformations to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of nitro groups results in amines.

Scientific Research Applications

3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-(trifluoromethyl)benzonitrile
  • 3-fluoro-5-(trifluoromethyl)benzaldehyde
  • 3-fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the benzimidamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

885956-71-8

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

3-fluoro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6F4N2O/c9-6-2-4(7(13)14-15)1-5(3-6)8(10,11)12/h1-3,15H,(H2,13,14)

InChI Key

MDZKEGJRUKKGTC-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)/C(=N/O)/N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Intermediate-19 by using 3-fluoro-5-(trifluoromethyl)benzonitrile (2.00 g, 10.0 mmol), hydroxyl amine HCl (1.09 g, 15 mmol) and potassium carbonate (2.2 g, 15 mmol), ethanol (20 mL) to afford 0.900 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 6.10 (s, 2H), 7.69 (d, J=7.8 Hz, 1H), 7.79 (d, J=10.2 Hz, 1H), 10.03 (s, 1H); MS (m/z): 223.17 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
desired product

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